molecular formula C5H11NO2 B1335951 Morpholin-2-ylmethanol CAS No. 103003-01-6

Morpholin-2-ylmethanol

Cat. No.: B1335951
CAS No.: 103003-01-6
M. Wt: 117.15 g/mol
InChI Key: VLAZLCVSFAYIIL-UHFFFAOYSA-N
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Description

Morpholin-2-ylmethanol is a chemical compound with the molecular formula C5H11NO2. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholin-2-ylmethanol can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde under acidic conditions. This reaction yields this compound as the primary product. Another method involves the reduction of morpholin-2-ylmethanone using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic hydrogenation of morpholin-2-ylmethanone. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Morpholin-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form morpholin-2-ylmethanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to morpholin-2-ylmethane using strong reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation with palladium on carbon.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Morpholin-2-ylmethanone

    Reduction: Morpholin-2-ylmethane

    Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

Morpholin-2-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of morpholin-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as an inhibitor or activator of various enzymes, affecting cellular processes such as signal transduction and metabolism. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A parent compound of morpholin-2-ylmethanol, widely used as a solvent and corrosion inhibitor.

    Morpholin-2-ylmethanone: An oxidized form of this compound, used in organic synthesis.

    Morpholin-2-ylmethane: A reduced form of this compound, used in various chemical reactions.

Uniqueness

This compound is unique due to its hydroxyl functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Biological Activity

Morpholin-2-ylmethanol, a derivative of morpholine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological potential, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by research findings.

This compound is characterized by a morpholine ring with a hydroxymethyl group at the 2-position. This structure contributes to its ability to interact with various biological targets. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

Pharmacological Activities

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that morpholine derivatives can inhibit the growth of various cancer cell lines. For instance, IMB-1406, a morpholine derivative, demonstrated significant cytotoxic effects against A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma) cell lines with IC50 values ranging from 6.92 to 8.99 μM .
  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes by binding to their active sites. This mechanism is critical in modulating various biochemical pathways and has implications in drug development .
  • Multi-target Modulation : this compound has been identified as a multi-target ligand, which may provide therapeutic benefits over traditional single-target drugs .

The biological activity of this compound is largely attributed to its interaction with molecular targets:

  • Enzyme Inhibition : The compound binds to enzyme active sites, inhibiting their functions. For example, it has been shown to inhibit certain kinases involved in cancer progression.
  • Receptor Modulation : Morpholin derivatives can interact with receptors to alter signaling pathways within cells, contributing to their therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Antitumor Activity of IMB-1406

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

This table summarizes the cytotoxic effects observed in various human cancer cell lines treated with IMB-1406 .

Mechanistic Insights

Research indicates that IMB-1406 induces apoptosis in HepG2 cells via a mitochondria-dependent pathway. The treatment resulted in increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), leading to activation of caspase-3 .

Properties

IUPAC Name

morpholin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAZLCVSFAYIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393056
Record name Morpholin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103003-01-6
Record name Morpholin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholin-2-ylmethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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